1-(benzylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like halides and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2-(4-METHYLSULFONYL PHENYL) INDOLE DERIVATIVES: These compounds also contain a methylsulfonyl group and are studied for their antimicrobial and anti-inflammatory activities.
INDOLE DERIVATIVES: These compounds have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Properties
Molecular Formula |
C20H24N2O3S2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-19-10-6-5-9-18(19)21-20(23)17-11-13-22(14-12-17)27(24,25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,23) |
InChI Key |
IZAOOUVGURRLFA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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